molecular formula C11H8N2OS B5564544 8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one

8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one

Cat. No. B5564544
M. Wt: 216.26 g/mol
InChI Key: ZCEAPVBNMIHFOX-UHFFFAOYSA-N
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Description

8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one is a heterocyclic compound that falls under the category of benzothiazoles . Benzothiazole is a privileged bicyclic ring system with multiple applications . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .


Synthesis Analysis

The synthesis of 2H-pyrimido[2,1-b]benzothiazol-2-ones has been achieved through various synthetic pathways. One such method involves the evaporation of solvent under reduced pressure to give the crude product, which is then crystallized from hexane/ethyl acetate .

Scientific Research Applications

Synthesis and Structural Characterization

Regiospecific Synthesis : A study by Fogla et al. (2009) detailed the regiospecific synthesis of N-bridged heterocycles, specifically 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones. This synthesis was achieved in quantitative yield through the reaction of 2-aminobenzothiazoles with ethylacetoacetate, facilitated by polyphosphoric acid. The process involved dehydrative condensation followed by cyclization, with the exclusion of the formation of 4-methyl-2H-pyrimido[2,1-b]benzothiazol-2-ones based on spectral studies (Fogla et al., 2009).

Green Chemistry and Efficient Synthesis Methods

One-Pot Three-Component Condensation : Dandia et al. (2007) reported an efficient and green chemistry protocol for synthesizing pyrimido[2,1-b]benzothiazoles. Utilizing one-pot reactions in water as an energy transfer medium under microwaves or ultrasonic waves, this method underscores the operational simplicity, environmentally friendly conditions, and high efficiency, aligning with the principles of green chemistry (Dandia et al., 2007).

Biological Activity and Medicinal Applications

Antimicrobial and Antitumor Activity : Research by Sharma et al. (2010) synthesized 4-phenyl-2H-pyrimido[2,1-b]benzothiazol-2-ones, testing their antimicrobial activity against several bacterial species. The compounds displayed significant activity, attributed to the fused heterocyclic systems (Sharma et al., 2010). Additionally, compounds prepared in studies by Labhsetwar et al. (2010) demonstrated remarkable anticancer action across human cancer cell lines, indicating their potential in anticancer drug development (Labhsetwar et al., 2010).

Novel Heterocyclic Scaffolds for Medicinal Purposes

Synthesis of Heterocyclic Compounds : Hilal et al. (2006) explored the synthesis of a new series of heterocyclic scaffolds, including substituted 8-fluro-4H-pyrimido[2,1-b][1,3]benzothiazole-4-ones. These compounds were prepared via condensation of beta-keto esters with 2-aminopyridine derivatives, showcasing potential for antibacterial, antifungal, and anticancer (cytotoxic) activities (Hilal et al., 2006).

properties

IUPAC Name

8-methylpyrimido[2,1-b][1,3]benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-7-2-3-8-9(6-7)15-11-12-10(14)4-5-13(8)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEAPVBNMIHFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C=CC(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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